

Technical Support Center: AKST4290 (Lazucirnon)

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Compound of Interest		
Compound Name:	ALK4290	
Cat. No.:	B3320562	Get Quote

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AKST4290, also known as lazucirnon, is a potent and selective small molecule inhibitor of the C-C chemokine receptor type 3 (CCR3). By blocking the interaction of eotaxin with CCR3, it aims to modulate inflammatory and neovascularization processes. While clinical trials have investigated its therapeutic potential, particularly in age-related macular degeneration (nAMD), understanding its complete safety and potential off-target profile is crucial for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AKST4290?

A1: AKST4290 is an orally administered antagonist of the C-C chemokine receptor type 3 (CCR3).[1] This action blocks the downstream signaling of eotaxin, an immunomodulatory protein implicated in inflammation and neovascularization in various age-related diseases.[1]

Q2: Has AKST4290 been reported as "selective" for CCR3?

A2: Yes, literature from clinical trials has described AKST4290 as a "highly selective" and potent antagonist of CCR3.[1] However, detailed public data from broad off-target screening panels (e.g., against other GPCRs, kinases, ion channels) is not readily available.



Q3: What were the general safety findings from Phase 2 clinical trials in neovascular AMD (nAMD)?

A3: In Phase 2a studies for nAMD, AKST4290 was generally reported as safe and well-tolerated.[1][2] Most adverse events (AEs) were classified as mild or moderate in severity, and no serious adverse events (SAEs) were identified in some of these earlier trials.[2]

Q4: Have any serious adverse events (SAEs) or safety concerns been reported in later-stage or other studies?

A4: Yes, a review of clinical trial data indicates that in a Phase 2 trial of AKST4290 in combination with aflibercept, there was one death in the higher dose group.[3] Additionally, six serious adverse events were reported in the treated groups, including respiratory infections, cardiac disorders (left ventricular failure and supraventricular tachycardia), and osteoarthritis, with no SAEs reported in the placebo group.[3] A planned trial in diabetic retinopathy was also terminated due to safety findings in other studies.[3] In a Phase 2 trial for Parkinson's disease, one case of sudden cardiac death was reported in the group receiving AKST4290.[3]

Q5: What are the most commonly reported non-ocular adverse events?

A5: In open-label trials for nAMD, the most frequently reported non-ocular adverse event was arthralgia (joint stiffness).[3]

Q6: Were there any cardiovascular signals of concern in clinical trials?

A6: Yes, beyond the SAEs of left ventricular failure and supraventricular tachycardia, there was a report of one participant experiencing a prolonged QT interval.[3]

Troubleshooting Guide for Experimental Use

This guide is designed to help researchers anticipate and troubleshoot potential issues that may arise during preclinical or in vitro experiments with AKST4290, based on observed clinical adverse events.

Issue 1: Unexpected Cell Death or Cytotoxicity in In Vitro Assays



- Potential Cause: While early trials reported good tolerability, the SAEs reported in later trials, including a patient death, suggest that at certain concentrations or in specific biological contexts, AKST4290 could have effects on cell viability. This might be due to an off-target effect on a critical cellular pathway.
- Troubleshooting Steps:
 - Dose-Response Curve: Perform a wide-range dose-response curve to determine the cytotoxic threshold in your specific cell type.
 - Control Cell Lines: Include multiple, unrelated control cell lines to assess if the cytotoxicity is specific to your experimental model.
 - Apoptosis/Necrosis Assays: Use assays (e.g., Annexin V/PI staining, caspase activity) to determine the mechanism of cell death.

Issue 2: Altered Electrophysiological Recordings in Cardiac or Neuronal Cells

- Potential Cause: The clinical reports of cardiac SAEs (left ventricular failure, supraventricular tachycardia) and a case of prolonged QT interval suggest potential off-target activity on ion channels or cardiac signaling pathways.[3]
- Troubleshooting Steps:
 - Ion Channel Screening: If using relevant cell models (e.g., cardiomyocytes, neurons), assess the effect of AKST4290 on key ion channels (e.g., hERG, calcium, sodium channels) using patch-clamp electrophysiology.
 - Calcium Flux Assays: Monitor for unexpected changes in intracellular calcium signaling,
 which is a common downstream effect of many GPCRs and ion channels.
 - Consult Safety Pharmacology Data: If available through compound suppliers or collaborators, review any preclinical safety pharmacology data on cardiovascular parameters.



Issue 3: Unexplained Immunomodulatory Effects Beyond Eosinophil/CCR3 Biology

- Potential Cause: The reports of respiratory infections could suggest a broader immunomodulatory effect than just the intended CCR3 inhibition.[3] This could involve offtarget effects on other chemokine receptors or immune cell signaling pathways.
- Troubleshooting Steps:
 - Immune Cell Panel: Profile the effect of AKST4290 on a panel of primary immune cells (e.g., T-cells, B-cells, neutrophils, macrophages) to look for unexpected activation, inhibition, or cytokine release.
 - Chemokine Receptor Binding Panel: If possible, perform a competitive binding assay against a panel of other chemokine receptors to empirically determine selectivity.
 - Signaling Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to see if AKST4290 affects common immune signaling pathways (e.g., NF-κB, MAP kinase) in a CCR3-independent manner.

Data Summary Summary of Clinically Observed Adverse Events



Adverse Event Category	Specific Events Reported	Severity	Clinical Trial Context	Citation
Serious Adverse Events (SAEs)	Death	Fatal	Phase 2 (nAMD, combination therapy)	[3]
Sudden Cardiac Death	Fatal	Phase 2 (Parkinson's Disease)	[3]	
Respiratory Infections	Serious	Phase 2 (nAMD, combination therapy)	[3]	
Cardiac Disorders (Left Ventricular Failure, Supraventricular Tachycardia)	Serious	Phase 2 (nAMD, combination therapy)	[3]	_
Osteoarthritis	Serious	Phase 2 (nAMD, combination therapy)	[3]	_
Other Adverse Events of Note	Arthralgia (Joint Stiffness)	Not Specified (most common non-ocular)	Open-label (nAMD)	[3]
Prolonged QT Interval	Not Specified	Open-label (nAMD)	[3]	
Abrupt, Transient Reductions in Visual Acuity	Not Specified	Open-label (nAMD)	[3]	_

Experimental Protocols



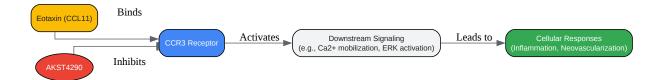
Protocol: In Vitro Cytotoxicity Assessment using a Resazurin-based Assay

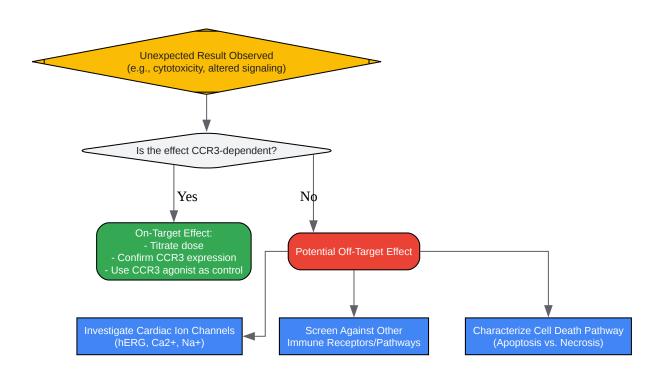
- Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a 2x concentrated serial dilution of AKST4290 in the appropriate cell culture medium.
- Treatment: Remove the existing medium from the cells and add the 2x AKST4290 dilutions. Also, include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
- Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
- Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
- Incubation with Reagent: Incubate for 1-4 hours, or until a color change is apparent.
- Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

On-Target Signaling Pathway of AKST4290







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